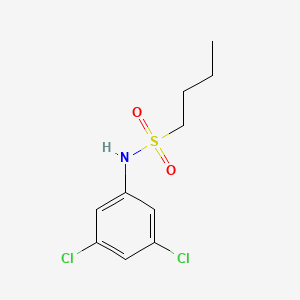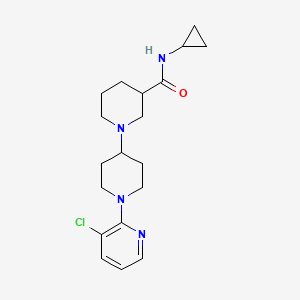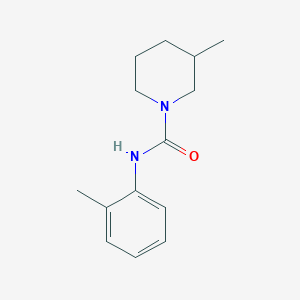
N-(3,5-dichlorophenyl)-1-butanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichlorophenyl)-1-butanesulfonamide, commonly known as DCB, is a chemical compound that has been extensively used in scientific research. DCB is a sulfonamide derivative that has a wide range of applications in biological and chemical research.
作用機序
DCB blocks the activity of chloride channels by binding to a specific site on the channel protein. The binding of DCB to the channel protein prevents chloride ions from passing through the channel, leading to a decrease in chloride ion flux across the cell membrane. This decrease in chloride ion flux can have a variety of physiological and pharmacological effects, depending on the specific chloride channel being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCB depend on the specific chloride channel being targeted. In general, DCB has been shown to decrease chloride ion flux across the cell membrane, which can lead to changes in cell volume, pH, and membrane potential. DCB has been shown to have anticonvulsant, diuretic, and antihypertensive effects, among others.
実験室実験の利点と制限
DCB has several advantages for use in lab experiments. It is a relatively small molecule that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to use in a variety of experimental settings. However, DCB has some limitations as well. It has a relatively short half-life in vivo, which can make it difficult to study its long-term effects. Additionally, DCB can have off-target effects on other ion channels, which can complicate data interpretation.
将来の方向性
There are several future directions for research on DCB. One area of interest is the development of more specific and potent chloride channel blockers that can be used to study the role of chloride channels in various physiological and pathological processes. Another area of interest is the development of DCB derivatives that have longer half-lives and more specific targeting capabilities. Finally, there is interest in studying the role of chloride channels in cancer, and DCB may be a useful tool in this area of research.
Conclusion
In conclusion, DCB is a sulfonamide derivative that has a wide range of applications in biological and chemical research. DCB has been extensively used to study the role of chloride channels in various physiological and pathological processes. DCB blocks the activity of chloride channels by binding to a specific site on the channel protein, leading to a decrease in chloride ion flux across the cell membrane. DCB has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on DCB, including the development of more specific and potent chloride channel blockers and the study of chloride channels in cancer.
合成法
DCB can be synthesized by the reaction of 3,5-dichloroaniline with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields DCB as a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
科学的研究の応用
DCB has been widely used in scientific research as a tool to study the role of chloride channels in various physiological and pathological processes. DCB has been shown to block the activity of chloride channels, which are involved in a variety of cellular processes such as cell volume regulation, acid-base balance, and neurotransmission. DCB has been used to study the role of chloride channels in diseases such as cystic fibrosis, epilepsy, and hypertension.
特性
IUPAC Name |
N-(3,5-dichlorophenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-2-3-4-16(14,15)13-10-6-8(11)5-9(12)7-10/h5-7,13H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUNXUWQPZOXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC(=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-isopropoxypropanamide](/img/structure/B5407333.png)
![3-methyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-furamide](/img/structure/B5407339.png)


![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5407355.png)
![N-[1-(2,4-dimethylphenyl)ethyl]butanamide](/img/structure/B5407361.png)

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5407375.png)
![(1S*,6R*)-9-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5407383.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}quinoline-3-carboxamide](/img/structure/B5407395.png)
![5-nitro-6-[2-(5-phenyl-2-furyl)vinyl]-2,4-pyrimidinediol](/img/structure/B5407398.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5407405.png)

![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5407429.png)
